Product packaging for 2-(Azetidin-3-ylmethyl)-5-chloropyridine(Cat. No.:)

2-(Azetidin-3-ylmethyl)-5-chloropyridine

Cat. No.: B13597277
M. Wt: 182.65 g/mol
InChI Key: DMGBEBBMRVOZCJ-UHFFFAOYSA-N
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Description

Strategic Significance of the Azetidine (B1206935) and Chloropyridine Moieties in Molecular Design

The molecular architecture of 2-(Azetidin-3-ylmethyl)-5-chloropyridine is a deliberate combination of two strategically important chemical motifs: the azetidine ring and the chloropyridine system.

The azetidine moiety , a four-membered nitrogen-containing heterocycle, is of particular interest in medicinal chemistry. nih.gov Its strained ring system imparts a degree of conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. enamine.net The incorporation of an azetidine ring can also improve physicochemical properties such as solubility and metabolic stability. researchgate.net This moiety is found in a range of biologically active compounds, including those with anticancer, antibacterial, and anti-inflammatory properties. nih.gov

The chloropyridine moiety serves as a versatile chemical handle for further functionalization. Pyridine (B92270) and its derivatives are prevalent in a vast number of pharmaceuticals. researchgate.net The presence of a chlorine atom on the pyridine ring provides a reactive site for various cross-coupling reactions, allowing for the introduction of additional molecular complexity. nbinno.comnbinno.com This is a common strategy in medicinal chemistry to explore the structure-activity relationship of a compound and optimize its biological activity. nbinno.com 2-Chloropyridine, in particular, is a precursor for fungicides, insecticides, and antihistamines. chempanda.comwikipedia.org

Moiety Key Features in Molecular Design
Azetidine Conformational rigidity, improved solubility and metabolic stability, present in various bioactive compounds. nih.govenamine.netresearchgate.net
Chloropyridine Versatile handle for chemical reactions (e.g., cross-coupling), prevalent in pharmaceuticals, enables exploration of structure-activity relationships. researchgate.netnbinno.comnbinno.com

Overview of Research Trajectories Investigating the Compound's Utility

The primary research trajectory for this compound has been its application in the development of nicotinic acetylcholine (B1216132) receptor partial agonists. This line of research culminated in the successful synthesis of Varenicline. The focus of this research has been on optimizing the synthetic pathway to this and related compounds, where this compound is a critical component. Future research may explore the use of this building block in the synthesis of other novel compounds targeting a range of biological targets, leveraging the unique structural and chemical properties of its constituent moieties. The ongoing interest in azetidine-containing scaffolds in drug discovery suggests that building blocks like this compound will continue to be of interest to the medicinal chemistry community. technologynetworks.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClN2 B13597277 2-(Azetidin-3-ylmethyl)-5-chloropyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

2-(azetidin-3-ylmethyl)-5-chloropyridine

InChI

InChI=1S/C9H11ClN2/c10-8-1-2-9(12-6-8)3-7-4-11-5-7/h1-2,6-7,11H,3-5H2

InChI Key

DMGBEBBMRVOZCJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CC2=NC=C(C=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Novel Route Development for 2 Azetidin 3 Ylmethyl 5 Chloropyridine

Retrosynthetic Analysis of the Azetidine-Chloropyridine Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 2-(Azetidin-3-ylmethyl)-5-chloropyridine, two primary disconnections can be envisioned.

The first key disconnection is the carbon-carbon bond between the pyridine (B92270) ring and the azetidine's methyl group. This suggests a convergent approach, where the two heterocyclic fragments are synthesized separately and then joined in a late-stage coupling reaction. This leads to precursors such as a 2-halomethyl-5-chloropyridine and a suitable 3-substituted azetidine (B1206935), which could be an organometallic reagent or a nucleophile. This strategy is advantageous as it allows for modularity, enabling the synthesis of analogs by varying either the pyridine or the azetidine component.

A second retrosynthetic approach involves the disconnection of the C-N bonds within the azetidine ring. This pathway considers the formation of the four-membered ring as a key step. The precursor in this case would be an acyclic molecule containing the 5-chloropyridine moiety and a 1,3-difunctionalized propane (B168953) unit, which can undergo intramolecular cyclization to form the azetidine ring. This linear approach might offer better control over the stereochemistry at the C3 position of the azetidine.

Forward Synthesis Strategies and Pathways

Based on the retrosynthetic analysis, several forward synthesis strategies can be devised, focusing on the key steps of azetidine ring formation, pyridine functionalization, and the crucial carbon-carbon bond formation.

The construction of the strained four-membered azetidine ring is a significant synthetic challenge. Intramolecular cyclization is a common and effective method. One approach involves the cyclization of γ-amino alcohols, which can be synthesized from corresponding amino acids or other chiral pool materials. The hydroxyl group is typically converted into a good leaving group (e.g., a tosylate or mesylate), followed by base-promoted intramolecular nucleophilic substitution to yield the azetidine ring.

Another prevalent method is the reaction of a primary amine with a 1,3-dihalopropane derivative. This approach allows for the formation of N-substituted azetidines. For the synthesis of the parent azetidine required for the target molecule, a protecting group on the nitrogen that can be removed later is necessary. Palladium-catalyzed intramolecular amination of unactivated C-H bonds has also emerged as a powerful tool for constructing azetidine rings from appropriately substituted amine substrates. organic-chemistry.org Furthermore, ring expansion of activated aziridines can provide access to functionalized azetidines. rsc.org

The introduction of a chlorine atom at the 5-position of the pyridine ring is a critical step. If the synthesis starts with a pre-functionalized pyridine, various chlorination methods are available. The direct chlorination of pyridine often leads to a mixture of products and can be difficult to control. However, chlorination of pyridine-N-oxides followed by reduction can provide better regioselectivity.

Chlorination Method Reagent Substrate Example Typical Conditions Reference
DeoxychlorinationPOCl₃2-HydroxypyridineReflux, often with a base like pyridine or in a sealed reactor nih.gov
Direct HalogenationCl₂PyridineHigh temperature (250-500 °C), vapor phase google.com
From N-oxideSO₂Cl₂/POCl₃Pyridine-N-oxideVaries, often provides different regioselectivityN/A

This table provides a summary of common methods for the chlorination of pyridine derivatives.

The key step in a convergent synthesis is the formation of the C-C bond between the azetidine and pyridine rings. Modern cross-coupling reactions are well-suited for this transformation. Nickel-catalyzed cross-electrophile coupling reactions have been developed for the alkylation of 2-chloropyridines with alkyl bromides. nih.gov This method is particularly attractive as it avoids the need to prepare sensitive organometallic reagents from the azetidine fragment. A plausible route would involve the coupling of 2,5-dichloropyridine (B42133) with a 3-(halomethyl)azetidine derivative, or the coupling of 2-chloro-5-(halomethyl)pyridine with a 3-substituted azetidine.

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi coupling, are also powerful options. This would require the preparation of an organoboron or organozinc reagent from one of the heterocyclic fragments. Another advanced strategy is the direct C-H activation and coupling of pyridine N-oxides with alkyl halides, which offers a more atom-economical approach. acs.orgfao.org

Parameter Condition 1 Condition 2 Condition 3 Outcome/Comment
Catalyst NiCl₂(glyme)Pd(OAc)₂Fe(acac)₃Nickel is often effective for cross-electrophile coupling. nih.gov
Ligand BathophenanthrolineSPhosNoneThe choice of ligand is crucial for reaction efficiency and selectivity.
Reductant ZincMnNot applicableA reductant is required for cross-electrophile coupling.
Solvent DMFToluene (B28343)THFSolvent can significantly influence reaction rate and yield.
Temperature 25 °C80 °C60 °COptimization of temperature is key to balance reaction rate and side reactions.

This table illustrates hypothetical parameters for the optimization of a cross-coupling reaction to form the target scaffold.

The azetidine ring in this compound contains a stereocenter at the C3 position. Controlling the stereochemistry at this center is essential if a single enantiomer of the final compound is desired. Stereoselective synthesis of 3-substituted azetidines can be achieved through various methods. uni-muenchen.de

One approach is to use a chiral auxiliary attached to the nitrogen atom of the azetidine precursor, which can direct the stereochemical outcome of subsequent reactions. acs.org Asymmetric hydrogenation of a prochiral azetine precursor is another powerful strategy to install the desired stereochemistry. acs.org Additionally, starting from a chiral pool material, such as a readily available amino acid, can provide an enantiomerically pure starting material for the synthesis of the azetidine ring. The development of catalytic enantioselective methods for the synthesis of functionalized azetidines is an active area of research. nih.gov

Optimization of Reaction Parameters and Yields

Optimizing reaction conditions is critical for developing a high-yielding and scalable synthesis. For the key cross-coupling step, parameters such as the choice of catalyst, ligand, solvent, temperature, and base (if applicable) must be carefully screened. For instance, in nickel-catalyzed couplings, the nature of the ligand can dramatically affect the yield and selectivity. nih.gov Similarly, in the azetidine ring-forming cyclization, the choice of base, solvent, and temperature can influence the rate of the desired intramolecular reaction versus potential intermolecular side reactions.

Catalyst Screening and Ligand Design

The synthesis of this compound, typically achieved through a cross-coupling reaction, is highly dependent on the catalytic system employed. Palladium-catalyzed reactions, such as the Negishi or Suzuki-Miyaura coupling, are common methods for forming the critical carbon-carbon bond between the pyridine and azetidine moieties. The selection of the palladium source and, crucially, the accompanying ligand, dictates the reaction's success in terms of yield, purity, and reaction rate.

Catalyst Screening: Process chemists typically screen a variety of palladium sources to identify the most active and stable catalyst for the specific transformation. Common precatalysts evaluated include Palladium(II) acetate (B1210297) (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium complexes incorporating phosphine (B1218219) ligands like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice often depends on the catalyst's stability, ease of handling, and efficiency at low loading levels to minimize cost and residual metal contamination in the final product.

Ligand Design: The ligand's role is to stabilize the palladium center, facilitate the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influence the reaction's selectivity and efficiency. For coupling reactions involving electron-rich pyridines and sterically demanding partners like the azetidine group, the design of the ligand is paramount. Electron-rich and bulky phosphine ligands are often favored as they promote the reductive elimination step and prevent catalyst deactivation.

Research into similar cross-coupling reactions has shown that certain classes of ligands are particularly effective. Buchwald-type biaryl phosphine ligands (e.g., XPhos, RuPhos) and ferrocenyl-based ligands (e.g., dppf) have demonstrated broad utility. Optimization studies often involve screening a panel of such ligands to find the optimal balance of steric and electronic properties. For instance, a hypothetical screening for a Negishi-type coupling to form the target compound might yield results similar to those in the table below, illustrating how ligand choice dramatically impacts reaction yield.

Table 1: Illustrative Ligand Screening for the Synthesis of this compound Reaction Conditions: 2-chloro-5-iodopyridine, (1-(tert-butoxycarbonyl)azetidin-3-yl)methylzinc chloride, Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), THF, 65 °C, 12 h.

Entry Ligand Yield (%)
1 PPh₃ (Triphenylphosphine) 45
2 P(o-tol)₃ (Tri(o-tolyl)phosphine) 62
3 dppf (1,1'-Bis(diphenylphosphino)ferrocene) 78
4 XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) 92

Solvent Effects and Reaction Medium Engineering

The choice of solvent is a critical parameter that can influence reaction rates, catalyst stability, and product solubility. For palladium-catalyzed cross-coupling reactions, polar aprotic solvents are generally preferred as they can dissolve the organometallic reagents and polar intermediates involved in the catalytic cycle.

Screening studies typically evaluate a range of solvents to determine the optimal medium. Solvents such as tetrahydrofuran (B95107) (THF), 1,4-dioxane, dimethylformamide (DMF), and toluene are frequently tested. The ideal solvent will not only facilitate the reaction but also simplify downstream processing, such as product isolation and purification. For example, a solvent in which the product is sparingly soluble at lower temperatures can allow for crystallization directly from the reaction mixture, reducing the need for extensive chromatographic purification.

The effect of the solvent on reaction efficiency can be profound. A solvent's polarity and coordinating ability can impact the stability of catalytic intermediates. In some cases, a mixture of solvents may provide the best results, balancing solubility and reactivity.

Table 2: Representative Solvent Effects on Reaction Yield Reaction Conditions: 2-chloro-5-iodopyridine, (1-(tert-butoxycarbonyl)azetidin-3-yl)methylzinc chloride, Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), 65 °C, 12 h.

Entry Solvent Dielectric Constant (ε) Yield (%)
1 Toluene 2.4 65
2 1,4-Dioxane 2.2 75
3 Tetrahydrofuran (THF) 7.6 92
4 Acetonitrile (B52724) (MeCN) 37.5 55

Temperature and Pressure Optimization

Temperature is a key variable in controlling reaction kinetics and selectivity. Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and the formation of undesirable byproducts. Conversely, lower temperatures may result in sluggish or incomplete reactions. Optimization studies aim to identify the lowest possible temperature at which the reaction proceeds to completion within a practical timeframe, thereby improving the energy efficiency and safety profile of the process.

A temperature screening study would typically involve running the reaction at several temperatures while keeping other parameters constant. The progress of the reaction is monitored over time to determine both the rate and the final conversion/yield.

For most lab-scale and industrial cross-coupling reactions conducted in standard reactors, the pressure is typically atmospheric. Elevated pressure is generally not required unless volatile reactants are used or when trying to significantly increase the concentration of a gaseous reagent. Therefore, optimization for this specific synthesis would primarily focus on temperature.

Table 3: Example of Temperature Optimization Reaction Conditions: 2-chloro-5-iodopyridine, (1-(tert-butoxycarbonyl)azetidin-3-yl)methylzinc chloride, Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), THF, 12 h.

Entry Temperature (°C) Yield (%)
1 25 (Room Temp.) 35
2 45 78
3 65 92

Implementation of Green Chemistry Principles in Synthetic Route Development

The modern pharmaceutical industry places a strong emphasis on sustainable manufacturing, guided by the 12 Principles of Green Chemistry. The development of a synthetic route for this compound is an opportunity to apply these principles to minimize environmental impact.

Atom Economy and Reaction Efficiency

Atom economy is a measure of how efficiently a chemical reaction converts the mass of reactants into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are inherently "greener" as they generate less waste. While substitution and elimination reactions are often necessary, their atom economy can be improved by careful design.

For a cross-coupling reaction, the primary goal is to maximize the incorporation of the two key fragments (the pyridine and the azetidine units) into the final product. The choice of coupling partners and reagents directly impacts the atom economy. For instance, using an organozinc reagent (in a Negishi coupling) is generally more atom-economical than using an organotin reagent (in a Stille coupling), which leaves behind toxic tin byproducts.

Reaction efficiency is also assessed by metrics like the Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of product. In pharmaceutical manufacturing, E-Factors can be notoriously high (25-100+), and a key goal of green chemistry is to reduce this value significantly. nih.gov

Solvent Reduction and Alternative Reaction Media

Solvents often constitute the largest mass component of a chemical process and are a major source of waste. Green chemistry encourages the reduction of solvent use or the replacement of hazardous solvents with greener alternatives. This involves:

Choosing Greener Solvents: Selecting solvents with lower toxicity, environmental persistence, and safety hazards. Solvents derived from renewable resources (bio-solvents) are also being explored.

Solvent-Free Reactions: In some cases, reactions can be run neat (without solvent) or under mechanochemical conditions (grinding), which dramatically reduces waste. researchgate.net

Aqueous Media: Developing catalytic systems that are effective in water, the most environmentally benign solvent.

For the synthesis of the target compound, this could involve screening for catalyst systems that are stable and active in greener solvents like 2-methyl-THF or cyclopentyl methyl ether (CPME) instead of traditional solvents like THF or DMF.

Waste Minimization Strategies

A holistic approach to waste minimization involves several strategies throughout the synthetic process:

Catalysis over Stoichiometric Reagents: Using catalytic amounts of a substance instead of stoichiometric reagents is a core principle of green chemistry. The palladium-catalyzed cross-coupling approach is itself an example of this principle.

Reducing Derivatization: Avoiding the use of protecting groups where possible can shorten the synthetic route, thereby reducing the number of steps and the amount of waste generated from protection and deprotection sequences.

Waste Treatment and Recycling: Implementing procedures to recycle solvents and recover valuable materials like the palladium catalyst. For example, spent catalyst can be reprocessed to recover the precious metal, and solvents can be distilled and reused, significantly lowering the process's E-Factor. nih.gov By integrating these principles, the synthesis of this compound can be developed into a process that is not only efficient and robust but also sustainable and environmentally conscious.

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The successful synthesis of this compound relies heavily on effective purification and isolation techniques at each stage to ensure the removal of unreacted starting materials, byproducts, and other impurities. Both chromatographic and crystallization methods are employed to achieve the high purity required for subsequent steps and the final compound.

Chromatographic Separation Methods (Column, preparative HPLC)

Chromatographic techniques are indispensable for the purification of both the Boc-protected intermediate and the final product.

Column Chromatography:

Flash column chromatography over silica (B1680970) gel is a widely used method for the purification of the intermediate, tert-butyl 3-((5-chloropyridin-2-yl)methyl)azetidine-1-carboxylate. The choice of eluent is critical for achieving good separation. A gradient of ethyl acetate in a non-polar solvent like hexanes is commonly employed. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.

For the final deprotected compound, which is more polar, a different solvent system is required for column chromatography. A mixture of a polar organic solvent, such as methanol (B129727) or isopropanol, in a less polar solvent like dichloromethane (B109758) or ethyl acetate, often with the addition of a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to prevent tailing, can be effective.

CompoundStationary PhaseEluent SystemTypical Ratio
tert-butyl 3-((5-chloropyridin-2-yl)methyl)azetidine-1-carboxylateSilica GelHexanes/Ethyl AcetateGradient: 10% to 50% Ethyl Acetate
This compoundSilica GelDichloromethane/Methanol/Triethylamine90:9:1

Preparative High-Performance Liquid Chromatography (HPLC):

For achieving very high purity, particularly for smaller scale preparations or for the final product, preparative HPLC is the method of choice. Reversed-phase chromatography is commonly used for pyridine derivatives.

For the Boc-protected intermediate, a C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and water, sometimes with a modifier like formic acid or trifluoroacetic acid to improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to ensure good separation of the product from any closely related impurities.

The final, more polar compound, this compound, can also be purified by preparative HPLC on a C18 column. The mobile phase for the final compound might consist of a gradient of methanol or acetonitrile in water, often with an acidic modifier to ensure the compound is in its protonated form, which can lead to better retention and peak shape on reversed-phase columns.

CompoundColumnMobile PhaseGradient
tert-butyl 3-((5-chloropyridin-2-yl)methyl)azetidine-1-carboxylateReversed-Phase C18A: Water with 0.1% TFA, B: Acetonitrile with 0.1% TFA30% to 90% B over 20 min
This compoundReversed-Phase C18A: Water with 0.1% Formic Acid, B: Methanol with 0.1% Formic Acid10% to 70% B over 15 min

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for the final purification of both the intermediate and the final product, as well as for obtaining a stable, solid form of the compound.

The Boc-protected intermediate, being less polar, can often be crystallized from a mixture of a good solvent and a poor solvent (anti-solvent). For instance, dissolving the crude product in a minimal amount of a solvent like ethyl acetate or dichloromethane, followed by the slow addition of a non-polar solvent such as hexanes or heptane (B126788) until turbidity is observed, can induce crystallization upon cooling.

The final product, this compound, is often isolated as a salt, such as the hydrochloride or dihydrochloride (B599025) salt, which typically has better crystalline properties than the free base. Recrystallization of these salts from a suitable solvent system can significantly enhance purity. Common solvent systems for the recrystallization of pyridine hydrochloride salts include mixtures of alcohols (like ethanol (B145695) or isopropanol) and ethers (like diethyl ether or tert-butyl methyl ether), or mixtures of alcohols and esters (like ethyl acetate). The crude salt is dissolved in the minimum amount of the hot alcohol, and the anti-solvent is added slowly until the solution becomes cloudy. Upon cooling, pure crystals of the salt are formed.

CompoundSolvent System for Crystallization/Recrystallization
tert-butyl 3-((5-chloropyridin-2-yl)methyl)azetidine-1-carboxylateEthyl Acetate / Hexanes
This compound dihydrochlorideEthanol / Diethyl Ether

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of 2 Azetidin 3 Ylmethyl 5 Chloropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of 2-(Azetidin-3-ylmethyl)-5-chloropyridine in solution. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances can be achieved, confirming the connectivity and spatial arrangement of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the 5-chloropyridine ring, the azetidine (B1206935) ring, and the methylene (B1212753) bridge. The aromatic protons of the pyridine (B92270) ring will appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns dictated by spin-spin coupling. The protons of the azetidine ring and the methylene bridge will be found in the more shielded, upfield region of the spectrum. The integration of these signals will correspond to the number of protons in each specific environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The pyridine ring carbons will resonate at lower field (higher ppm values) due to their sp² hybridization and the electron-withdrawing effect of the nitrogen atom and the chlorine substituent. The carbon attached to the chlorine atom is expected to be significantly deshielded. The carbons of the azetidine ring and the methylene bridge will appear at a higher field.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the two nitrogen atoms in the molecule. The pyridine nitrogen will have a chemical shift characteristic of sp²-hybridized nitrogen in an aromatic system, while the azetidine nitrogen will show a shift typical for a saturated, secondary amine.

Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine H-3~7.5~138
Pyridine H-4~7.8~148
Pyridine H-6~8.4~150
Methylene (-CH₂-)~2.9~35
Azetidine CH~3.5~40
Azetidine CH₂~3.8~55
Azetidine NHVariable-

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the connectivity of the protons within the pyridine and azetidine rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). HMBC is vital for connecting the different fragments of the molecule, for instance, by showing a correlation between the methylene protons and the carbons of both the pyridine and azetidine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This can provide insights into the preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity and structure.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, which has a monoisotopic mass of 182.0662 g/mol for the [M+H]⁺ ion. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observed, providing a clear signature for the presence of a chlorine atom in the molecule.

Tandem mass spectrometry involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the molecule's structure. Key fragmentation pathways for this compound would likely involve:

Cleavage of the benzylic-type bond: The bond between the methylene group and the pyridine ring is a likely point of cleavage, leading to the formation of a stable chloropyridinylmethyl cation or a radical.

Fragmentation of the azetidine ring: The four-membered azetidine ring can undergo characteristic ring-opening and fragmentation pathways.

Loss of small neutral molecules: The loss of molecules such as HCl or ethene from the fragmented ions can also be observed.

Predicted Key MS/MS Fragments

m/z Proposed Fragment Structure/Loss
183.0740[M+H]⁺
126.0211[5-chloropyridin-2-yl)methyl]⁺
57.0573[Azetidin-3-yl]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amine in the azetidine ring (around 3300-3500 cm⁻¹), C-H stretching vibrations for both the aromatic and aliphatic parts of the molecule (around 2800-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and a C-Cl stretching vibration (typically in the 600-800 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum.

Predicted Vibrational Frequencies

Functional Group Predicted Wavenumber (cm⁻¹) Spectroscopy
N-H Stretch (Azetidine)3300 - 3500IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 2960IR, Raman
C=N, C=C Stretch (Pyridine)1400 - 1600IR, Raman
C-Cl Stretch600 - 800IR

Chromatographic Techniques for Purity Profiling and Quantitative Analysis

Chromatographic methods are indispensable for separating and quantifying the main component from any process-related impurities and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for assessing the purity profile of this compound.

A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for the routine analysis and quality control of this compound.

Method Development: The development of an HPLC method for a pyridine derivative like this compound involves a systematic evaluation of stationary phases, mobile phase composition, and detection wavelength to achieve optimal separation and sensitivity. scispace.comresearchgate.netijsrst.com Given the basic nature of the pyridine and azetidine moieties, a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier is a suitable starting point. helixchrom.comhelixchrom.com To ensure good peak shape for the basic analytes, an acidic modifier such as trifluoroacetic acid or formic acid is often added to the mobile phase. scispace.com

A hypothetical optimized HPLC method is presented in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL

Method Validation: The developed HPLC method must be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. pharmaguideline.comnih.gov The validation process assesses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. chromatographyonline.com This is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. chromatographyonline.com This is typically evaluated over a range of concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov This is often determined by spiking a placebo with known amounts of the analyte.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pharmaguideline.com This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

A summary of hypothetical validation results is provided in the table below.

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (%RSD) ≤ 0.8%≤ 2.0%
Intermediate Precision (%RSD) ≤ 1.5%≤ 2.0%
LOD 0.01 µg/mL-
LOQ 0.03 µg/mL-
Robustness No significant impact on results-

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic impurities that may be present from the synthesis or degradation of this compound. mdpi.comnih.gov Pyridine itself is a volatile compound, and related volatile impurities could be present. tandfonline.com

Methodology: A headspace GC-MS method is often employed for the analysis of residual solvents and other volatile impurities. In this technique, a sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC-MS system. This minimizes the introduction of non-volatile matrix components into the instrument, leading to a cleaner analysis. tandfonline.com

A hypothetical GC-MS method for volatile impurity analysis is outlined below.

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Oven Program 40 °C (5 min), then 10 °C/min to 250 °C (5 min)
Injector Temperature 250 °C
Detector Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Mass Range 35-400 amu

Common volatile impurities that could be monitored include residual solvents from the synthesis (e.g., toluene (B28343), tetrahydrofuran (B95107), dichloromethane) and potential by-products related to the starting materials. The mass spectrometer allows for the identification of unknown impurities by comparing their mass spectra to spectral libraries.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. acs.org For this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its chemical structure, including the connectivity of atoms and the stereochemistry. mdpi.comresearchgate.net

Furthermore, this technique reveals detailed information about the conformation of the molecule in the solid state, such as the puckering of the azetidine ring and the torsion angles of the bond connecting the azetidine and pyridine rings. It also provides insights into the intermolecular interactions, such as hydrogen bonding and stacking interactions, which dictate the crystal packing. acs.org This information is crucial for understanding the physicochemical properties of the solid form, such as its stability, solubility, and melting point.

A hypothetical table of crystallographic data is presented below.

ParameterValue
Empirical Formula C9H11ClN2
Formula Weight 182.65
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 105°
Volume 925 ų
Z 4
Density (calculated) 1.31 g/cm³

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity (If Applicable to Chiral Variants)

If this compound is synthesized as a single enantiomer or if chiral impurities are a concern, chiroptical spectroscopic techniques are invaluable for determining enantiomeric purity and absolute configuration. nih.govmdpi.com The azetidine ring in this compound contains a stereocenter at the 3-position.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental CD spectrum to that predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the compound can be determined. mdpi.com This technique is particularly useful when X-ray crystallography is not feasible.

While the specific synthesis of chiral variants of this compound is not detailed here, the potential for chirality exists. The desymmetrization of similar azetidine compounds has been explored, highlighting the importance of stereochemical control. nih.govresearchgate.net Should a chiral synthesis be undertaken, CD spectroscopy would be a critical tool for stereochemical assignment. rsc.org

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. researchgate.net For this compound, elemental analysis provides experimental verification of its empirical formula, C9H11ClN2.

The analysis is typically performed using a CHNS analyzer, where the sample is combusted at high temperatures, and the resulting gases (CO2, H2O, N2) are quantitatively measured. The chlorine content can be determined by methods such as ion chromatography after combustion. nih.gov The experimentally determined percentages of each element are then compared to the theoretical values calculated from the empirical formula. Close agreement between the experimental and theoretical values provides strong evidence for the purity and identity of the compound.

A hypothetical elemental analysis data table is shown below.

ElementTheoretical %Experimental %
Carbon (C) 59.1859.15
Hydrogen (H) 6.076.10
Nitrogen (N) 15.3415.31
Chlorine (Cl) 19.4119.35

Strategic Role of 2 Azetidin 3 Ylmethyl 5 Chloropyridine in Medicinal Chemistry and Early Drug Discovery

Utilization as a Scaffold in Rational Drug Design

The 2-(Azetidin-3-ylmethyl)-5-chloropyridine core serves as a versatile scaffold in rational drug design, offering opportunities for structural modifications to achieve desired pharmacological profiles. Its rigid azetidine (B1206935) ring and the aromatic chloropyridine system provide a well-defined three-dimensional structure that can be systematically altered to explore interactions with biological targets.

Scaffold Hopping and Bioisosteric Replacements

The azetidine ring within the this compound scaffold is a key element for bioisosteric replacement strategies. In medicinal chemistry, the replacement of a functional group with another that retains similar biological activity is a common approach to improve physicochemical properties, potency, and selectivity. The strained four-membered azetidine ring can be considered a bioisostere for other cyclic amines, such as pyrrolidine (B122466) or piperidine, offering a different conformational rigidity and vectoral projection of substituents. This can lead to improved target engagement and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.

For instance, in the development of nicotinic acetylcholine (B1216132) receptor (nAChR) modulators, the azetidine moiety has been shown to be a critical pharmacophoric element. The nitrogen atom of the azetidine ring is often involved in key hydrogen bonding interactions with the target receptor. Modifications of this ring or its replacement with other cyclic amines can significantly impact receptor subtype selectivity, particularly for the α4β2 and α7 nAChR subtypes.

Design of Compound Libraries Based on the Azetidine-Chloropyridine Core

The this compound scaffold is an attractive starting point for the construction of compound libraries for high-throughput screening. Its modular nature allows for the introduction of diversity at multiple points. The azetidine nitrogen can be functionalized with a wide range of substituents, and the pyridine (B92270) ring can be further modified at various positions. This enables the creation of a large number of analogs with diverse chemical and physical properties, increasing the probability of identifying hits against a variety of biological targets.

The synthesis of such libraries often involves parallel synthesis techniques, where a common intermediate is reacted with a diverse set of building blocks. For example, the parent this compound can be N-acylated, N-alkylated, or N-arylated to generate a library of amides, amines, and other derivatives. These libraries can then be screened against panels of receptors, enzymes, and other targets to identify novel lead compounds.

Lead Generation and Optimization Strategies Incorporating the Compound

The this compound scaffold has been instrumental in lead generation and optimization campaigns, particularly in the neuroscience field. Its inherent drug-like properties and synthetic tractability make it an excellent starting point for developing potent and selective drug candidates.

Exploration of Structural Derivatives and Analogs for Enhanced Properties

Once a lead compound containing the this compound core is identified, medicinal chemists systematically explore its structural derivatives to enhance its properties. This process, known as lead optimization, aims to improve potency, selectivity, metabolic stability, and pharmacokinetic parameters.

Key modifications to this scaffold include:

Substitution on the Azetidine Ring: Introducing substituents on the azetidine ring can modulate its basicity and conformational preferences, leading to improved target binding.

Modification of the Pyridine Ring: Altering the substitution pattern on the pyridine ring can influence the electronic properties of the molecule and provide additional points of interaction with the target. The chlorine atom, for instance, can be replaced with other halogens or functional groups to fine-tune activity.

Alteration of the Linker: The methylene (B1212753) linker connecting the azetidine and pyridine rings can be modified to alter the distance and relative orientation of the two moieties, which can be critical for optimal target engagement.

A notable example is the development of potent and selective α4β2 nAChR partial agonists. Starting from the this compound scaffold, a series of analogs were synthesized with various substituents on the azetidine nitrogen. This led to the identification of compounds with improved potency and selectivity over other nAChR subtypes.

Structure-Activity Relationship (SAR) Investigations on Molecular Modifications (Excluding In Vivo/Clinical)

Structure-activity relationship (SAR) studies are crucial for understanding how molecular modifications impact the biological activity of a compound. For derivatives of this compound, SAR studies have provided valuable insights into the key structural features required for potent and selective target modulation.

These studies are typically conducted using in vitro assays, such as radioligand binding assays and functional assays, to measure the affinity and efficacy of the compounds at their target. The data generated from these assays are then used to build SAR models that guide the design of new, improved analogs.

For example, in the context of α4β2 nAChR modulators, SAR studies have revealed that:

The stereochemistry of the azetidine ring is critical for activity.

The nature of the substituent on the azetidine nitrogen significantly influences potency and efficacy. Small, polar substituents are often preferred.

The 5-chloro substituent on the pyridine ring is important for high affinity.

The following table summarizes the in vitro activity of a series of analogs of this compound at the α4β2 nAChR, illustrating the impact of modifications on the azetidine nitrogen.

CompoundR Group (on Azetidine-N)α4β2 nAChR Binding Affinity (Ki, nM)
1-H15.2
2-CH35.8
3-C(O)CH325.1
4-SO2CH389.4

Target-Directed Ligand Design Approaches

The this compound scaffold has been successfully employed in target-directed ligand design, where the three-dimensional structure of the biological target is used to guide the design of potent and selective ligands. This approach, often referred to as structure-based drug design, relies on techniques such as X-ray crystallography and computational modeling to visualize the binding site of the target and design molecules that fit snugly into it.

In the case of nAChRs, where high-resolution crystal structures have been challenging to obtain, homology modeling has been a valuable tool. Homology models are three-dimensional models of a protein's structure that are built based on the known structure of a homologous protein. These models can provide valuable insights into the architecture of the ligand-binding domain and guide the design of new ligands.

For example, homology models of the α4β2 nAChR have been used to design analogs of this compound with improved affinity and selectivity. By docking virtual compounds into the binding site of the homology model, researchers can predict which modifications are likely to enhance binding and then synthesize and test the most promising candidates. This iterative process of design, synthesis, and testing has proven to be a powerful strategy for the discovery of novel drug candidates.

Ligand-Based and Structure-Based Design Principles

The design of novel ligands often relies on two complementary approaches: ligand-based and structure-based design. The structural features of this compound make it an attractive scaffold for both strategies.

In ligand-based drug design , knowledge of existing active molecules is used to develop new compounds with similar or improved properties. A notable example that underscores the design principles relevant to the this compound scaffold is the potent analgesic agent, (R)-5-(2-azetidinylmethoxy)-2-chloropyridine (ABT-594). Structure-activity relationship (SAR) studies of ABT-594 and its analogs have highlighted the critical contributions of both the N-unsubstituted azetidine ring and the 2-chloro substituent on the pyridine ring to its potent analgesic activity. nih.gov This suggests that the this compound core, which shares these key features, is pre-validated as a pharmacophore for interacting with specific biological targets, likely neuronal nicotinic acetylcholine receptors. nih.gov Medicinal chemists can leverage this information to design new molecules by modifying the linker between the two rings or by introducing substituents on the azetidine nitrogen to fine-tune potency and selectivity.

Structure-based drug design , on the other hand, utilizes the three-dimensional structure of the biological target to guide the design of new inhibitors. The azetidine ring of this compound provides a defined three-dimensional geometry that can be exploited to achieve specific interactions within a protein's binding pocket. The nitrogen atom of the azetidine can act as a hydrogen bond acceptor or donor, while the strained ring system can position substituents in precise orientations to interact with specific amino acid residues. The 5-chloropyridine moiety offers a flat aromatic surface for π-π stacking interactions and the chlorine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Design PrincipleApplication to this compound
Ligand-Based Design The core structure is analogous to known potent analgesics, indicating its potential as a valuable pharmacophore. nih.gov
Structure-Based Design The azetidine ring provides a rigid scaffold for precise substituent placement to optimize interactions with a target's binding site. The chloropyridine moiety can engage in π-π stacking and halogen bonding.

Fragment-Based Drug Discovery (FBDD) Considerations for Ligand Evolution

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. This method involves screening small, low-molecular-weight compounds (fragments) for binding to a biological target. Hits from these screens are then optimized and grown into more potent, drug-like molecules.

The this compound scaffold is well-suited for FBDD for several reasons:

Optimal Fragment Size and Complexity: The molecule itself, or fragments derived from it (e.g., 3-methylazetidine (B2440550) or 5-chloropyridine), possess the ideal characteristics of a fragment: low molecular weight, low complexity, and a sufficient number of heavy atoms to form meaningful interactions with a target.

Vectors for Growth: The scaffold presents clear vectors for chemical elaboration. The nitrogen atom of the azetidine ring and the pyridine ring are amenable to a wide range of chemical modifications, allowing for the systematic "growth" of a fragment hit into a more potent lead compound.

Three-Dimensionality: The inherent three-dimensionality of the azetidine ring provides an advantage over flat, aromatic fragments, as it can explore a greater volume of chemical space and make more specific interactions with the target protein.

In a typical FBDD campaign, if a fragment containing either the azetidine or the chloropyridine moiety is identified as a binder, this compound could be used as a starting point for ligand evolution. By linking two identified fragments that bind to adjacent sites on the protein, a more potent molecule can be generated.

Precursor Applications in the Synthesis of Potentially Bioactive Molecules

Beyond its direct use as a scaffold in drug design, this compound serves as a valuable precursor for the synthesis of more complex, potentially bioactive molecules and for the creation of chemical libraries for high-throughput screening.

Specific Examples of Pharmaceutical Building Blocks Derived from the Compound

While specific, publicly available examples of pharmaceutical building blocks derived directly from this compound are limited, the reactivity of its constituent parts allows for its theoretical transformation into a variety of useful intermediates.

The secondary amine of the azetidine ring is a key functional group that can be readily derivatized. For instance, it can undergo:

N-Arylation or N-Alkylation: Reaction with various aryl halides or alkyl halides can introduce a wide range of substituents, leading to the formation of more complex tertiary amines.

Amide Coupling: Acylation with carboxylic acids or their derivatives can generate a diverse set of amides, which are common functional groups in many approved drugs.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent can lead to the formation of N-alkylated derivatives.

The 5-chloropyridine ring also offers opportunities for further functionalization. The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds.

Reaction TypePotential Product Class
N-Arylation/N-AlkylationTertiary amines
Amide CouplingAmides
Reductive AminationN-alkylated azetidines
Nucleophilic Aromatic SubstitutionSubstituted pyridines
Cross-Coupling ReactionsBiaryl or N-aryl pyridine derivatives

Diversification Strategies for Creating Chemical Libraries

The creation of chemical libraries containing a diverse set of compounds is essential for identifying novel hits in high-throughput screening campaigns. The this compound scaffold is an excellent starting point for library synthesis due to its multiple points of diversification.

A common strategy for library diversification is parallel synthesis , where a common core scaffold is reacted with a set of diverse building blocks to generate a library of related compounds. Starting with this compound, a library could be constructed by reacting the azetidine nitrogen with a collection of different carboxylic acids, sulfonyl chlorides, or isocyanates.

Another approach is diversity-oriented synthesis (DOS) , which aims to create libraries of structurally complex and diverse molecules. The strained azetidine ring in the scaffold could potentially be used in ring-opening reactions to generate new, more complex heterocyclic systems.

By employing these diversification strategies, large and diverse chemical libraries based on the this compound core can be rapidly assembled and screened against a wide range of biological targets, increasing the probability of discovering novel drug candidates.

Exploration of Biological Interactions and Mechanistic Studies of 2 Azetidin 3 Ylmethyl 5 Chloropyridine Derivatives in Vitro Focus

Development and Validation of Biochemical Assays for Target Binding and Modulation

The initial step in characterizing the in vitro activity of a novel compound involves the development and validation of robust biochemical assays. These assays are designed to quantify the interaction between the compound and its putative biological target. This process typically includes:

Expression and Purification of Target Proteins: The protein of interest (e.g., an enzyme, receptor, or ion channel) is produced in a suitable expression system (e.g., bacterial, insect, or mammalian cells) and purified to a high degree of homogeneity.

Assay Principle and Design: A suitable assay format is chosen to detect binding or modulation of the target's activity. Common formats include fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), AlphaScreen, and enzyme-linked immunosorbent assays (ELISAs).

Assay Validation: The assay is rigorously validated to ensure its accuracy, precision, sensitivity, and reproducibility. This includes determining key parameters such as the Z'-factor, signal-to-background ratio, and the effect of potential interfering substances.

No specific biochemical assays have been detailed in the public domain for the direct interaction of 2-(Azetidin-3-ylmethyl)-5-chloropyridine with a biological target.

Enzymatic Inhibition or Activation Studies in Cell-Free Systems

For compounds targeting enzymes, cell-free enzymatic assays are fundamental to understanding their inhibitory or activating potential. These studies provide quantitative measures of a compound's potency and can offer insights into its mechanism of inhibition. Key aspects of these studies include:

Determination of IC50/EC50 Values: Dose-response experiments are conducted to determine the concentration of the compound required to inhibit or activate the enzyme by 50% (IC50 or EC50, respectively).

Mechanism of Action Studies: Further experiments are performed to elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) by analyzing enzyme kinetics in the presence of varying concentrations of the substrate and the inhibitor.

Specific data on the enzymatic inhibition or activation profiles for this compound derivatives are not currently available in published literature.

Receptor Binding Affinity Profiling Using Radioligand or Label-Free Assays (In Vitro)

To determine if a compound interacts with a specific receptor, receptor binding assays are employed. These assays measure the affinity of a compound for a receptor.

Radioligand Binding Assays: These are a classic and highly sensitive method. They involve competing the test compound against a radiolabeled ligand known to bind to the target receptor. The amount of radioactivity displaced by the test compound is used to calculate its binding affinity (Ki).

Label-Free Assays: Modern label-free technologies, such as surface plasmon resonance (SPR) and bio-layer interferometry (BLI), allow for the real-time measurement of binding events without the need for labeled molecules. These techniques can provide detailed kinetic information, including association (kon) and dissociation (koff) rates.

Publicly accessible receptor binding affinity data for this compound is not available.

Cell-Based Functional Assays to Assess Downstream Signaling Pathways (Excluding Human Cell Lines for Clinical Inference)

Following the confirmation of target binding, cell-based functional assays are used to assess the compound's effect on cellular signaling pathways. These assays provide a more physiologically relevant context than cell-free systems.

Reporter Gene Assays for Pathway Activation

Reporter gene assays are a common method to measure the activation or inhibition of a specific signaling pathway. In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to the signaling pathway of interest. Changes in the expression of the reporter gene reflect the activity of the pathway.

There are no published studies detailing the use of reporter gene assays to evaluate the activity of this compound in non-human cell lines.

Receptor Internalization and Trafficking Studies

For compounds that target cell surface receptors, it is important to understand their effect on receptor trafficking. Techniques such as immunofluorescence microscopy, confocal microscopy, and flow cytometry can be used to visualize and quantify receptor internalization and subcellular localization following compound treatment.

Research on the impact of this compound on receptor internalization and trafficking has not been reported.

Proteomic and Metabolomic Approaches to Elucidate Molecular Mechanisms (In Vitro)

To gain a broader understanding of the molecular mechanisms of a compound, unbiased "omics" approaches can be employed.

Proteomics: Techniques such as mass spectrometry-based proteomics can be used to identify changes in the abundance, post-translational modifications, or interaction partners of proteins in response to compound treatment. This can help to identify novel targets and off-target effects.

Metabolomics: This involves the comprehensive analysis of small molecule metabolites in a biological system. Changes in the metabolome can provide insights into the biochemical pathways that are perturbed by the compound.

There is no available data from proteomic or metabolomic studies to elucidate the molecular mechanisms of this compound in vitro.

Computational Chemistry and Molecular Modeling Investigations of 2 Azetidin 3 Ylmethyl 5 Chloropyridine and Its Derivatives

Conformational Analysis and Energy Minimization Studies

Conformational analysis is a fundamental aspect of computational chemistry that explores the different spatial arrangements of atoms in a molecule, known as conformers. The biological activity of a molecule is often intrinsically linked to its three-dimensional shape, as this dictates its ability to bind to a specific biological target. For a flexible molecule like 2-(Azetidin-3-ylmethyl)-5-chloropyridine, which possesses several rotatable bonds, a thorough conformational search is crucial to identify the low-energy, and therefore more populated and biologically relevant, conformations.

Energy minimization studies are subsequently employed to refine the geometries of these conformers and determine their relative stabilities. These calculations are typically performed using molecular mechanics force fields (e.g., MMFF94, AMBER) or more accurate but computationally intensive quantum mechanical methods (e.g., Density Functional Theory). The goal is to locate the global energy minimum on the potential energy surface, which corresponds to the most stable conformation of the molecule.

ConformerRelative Energy (kcal/mol)Dihedral Angle 1 (°C) (N-C-C-C)Dihedral Angle 2 (°C) (C-C-N-C)Azetidine (B1206935) Ring Puckering Angle (°C)
10.00-175.885.215.3
20.8565.188.914.9
31.23-68.4-170.515.1
42.10178.9-90.714.7

This table is a hypothetical representation to illustrate the type of data generated from conformational analysis and energy minimization studies.

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule ligand, such as this compound, might interact with a macromolecular target, typically a protein or nucleic acid. The azetidine and pyridine (B92270) moieties are common scaffolds in medicinal chemistry, and derivatives have been investigated for their interaction with a variety of biological targets, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and various enzymes. evitachem.comnih.gov

Once a potential biological target is identified, molecular docking simulations can be performed to elucidate the plausible binding mode of this compound within the active site or an allosteric site of the target. These simulations generate a series of possible binding poses, which are then ranked based on a scoring function. The analysis of the top-ranked poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity.

For instance, the nitrogen atom in the pyridine ring and the secondary amine in the azetidine ring of this compound can act as hydrogen bond acceptors and donors, respectively. The aromatic pyridine ring can engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket. The chlorine substituent can also participate in halogen bonding, a specific type of non-covalent interaction. Identifying these "interaction hotspots" is crucial for understanding the molecular basis of recognition and for designing derivatives with improved potency and selectivity.

The accuracy of molecular docking simulations is heavily dependent on the chosen docking algorithm and scoring function. Docking algorithms are responsible for sampling the conformational space of the ligand and its orientation within the binding site. Scoring functions are mathematical models used to approximate the binding free energy and rank the generated poses.

There is a wide variety of docking programs available, each employing different algorithms and scoring functions (e.g., AutoDock, GOLD, Glide). To increase the reliability of the predictions, it is often beneficial to use multiple docking programs and compare the results. A consensus approach, where a binding mode is considered more likely if it is predicted by several different algorithms, can provide greater confidence in the predicted interactions.

A hypothetical comparison of docking scores for this compound with a putative target is presented below.

Docking ProgramScoring FunctionPredicted Binding Energy (kcal/mol)Key Interacting Residues
AutoDock VinaVina Score-8.2Trp A:149, Tyr A:190, Tyr C:198
GOLDGoldScore75.6Trp A:149, Leu C:119, Tyr C:198
GlideGlideScore-7.5Trp A:149, Tyr A:190, Thr B:150

This table is a hypothetical representation to illustrate the type of data generated from molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical and Statistical Approaches)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a predictive QSAR model, it is possible to estimate the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules.

The first step in QSAR modeling is to numerically represent the chemical structures of a set of molecules with known activities. This is achieved by calculating a wide range of molecular descriptors, which are numerical values that encode different aspects of the molecular structure. These descriptors can be broadly classified into several categories:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Based on the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D descriptors: Based on the 3D conformation of the molecule (e.g., molecular shape indices, solvent accessible surface area).

Physicochemical descriptors: Related to properties like lipophilicity (logP), polarizability, and electronic properties.

Once a large pool of descriptors is calculated for a series of this compound derivatives, a crucial step is to select a subset of relevant descriptors that have the most significant correlation with the biological activity. This is typically achieved using statistical methods like multiple linear regression (MLR), principal component analysis (PCA), or genetic algorithms.

After a QSAR model is developed, its statistical significance and predictive power must be rigorously validated. Internal validation techniques, such as leave-one-out cross-validation (q²), are used to assess the robustness of the model. External validation, where the model is used to predict the activity of a set of compounds not used in the model development (the test set), is essential to evaluate its true predictive capability.

A statistically valid and predictive QSAR model can be a powerful tool in the lead optimization process. For example, a QSAR model for a series of this compound derivatives might reveal that increasing the hydrophobicity of a particular substituent or modulating the electronic properties of the pyridine ring leads to enhanced biological activity. This information can then be used to design the next generation of compounds with potentially improved pharmacological profiles. Studies on related pyridine derivatives have successfully employed QSAR to elucidate the structural requirements for their biological activity. researchgate.net

A hypothetical QSAR model equation for a series of derivatives could be represented as:

pIC₅₀ = 0.5 * logP - 0.2 * PSA + 1.5 * (presence of H-bond donor at R1) + 3.4

This is a hypothetical QSAR equation for illustrative purposes.

Molecular Dynamics (MD) Simulations to Explore Ligand-Protein Dynamics and Stability

Molecular dynamics (MD) simulations provide critical insights into the behavior of ligand-receptor complexes over time, revealing details about binding stability, conformational changes, and key intermolecular interactions that are not apparent from static models. For derivatives of the this compound scaffold, MD simulations are primarily employed to study their interaction with nAChR subtypes, such as the α4β2 receptor.

Research in this area often begins with a docked pose of the ligand in the receptor's binding site, which is then subjected to simulations lasting hundreds of nanoseconds to microseconds. mdpi.com These simulations track the movements of every atom in the system, allowing researchers to analyze the stability of the complex. Key metrics monitored during these simulations include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, the Root Mean Square Fluctuation (RMSF) of individual residues, and the persistence of hydrogen bonds and hydrophobic contacts between the ligand and the receptor. mdpi.comresearchgate.net

For example, MD simulations of ligands bound to the α4β2 nAChR have been used to validate docking poses and assess the stability of the resulting complexes. mdpi.com In such studies, a stable complex is typically characterized by a low and converging RMSD value for the ligand, indicating it remains securely in the binding pocket throughout the simulation. Analysis of the simulation trajectories can reveal crucial amino acid residues that form stable interactions with the ligand. For azetidinylpyridine derivatives, key interactions often involve hydrogen bonding with the backbone carbonyl of a tryptophan residue and cation-π interactions with other aromatic residues within the α4 subunit's binding pocket. researchgate.net

Furthermore, MD simulations can elucidate the dynamic consequences of ligand binding, such as conformational changes in the receptor. Studies on the α4β2 nAChR have shown that ligand binding can induce shifts in the extracellular and transmembrane domains, which are linked to the receptor's gating mechanism (channel opening and closing). nih.govnih.gov By simulating the receptor with and without a bound ligand, or with different ligands (agonists vs. antagonists), researchers can understand how specific chemical modifications to the this compound scaffold influence the receptor's dynamic behavior and functional outcome.

Simulation ParameterTypical Value/ObservationSignificance in Ligand-Protein Stability Analysis
RMSD of Ligand< 2.0 Å (for stable binding)Measures the deviation of the ligand's position from its initial docked pose, indicating binding stability.
RMSF of Binding Site ResiduesLow fluctuations for interacting residuesHighlights key residues that are stabilized upon ligand binding, contributing to the overall complex stability.
Hydrogen Bond Occupancy> 50% for key interactionsQuantifies the persistence of specific hydrogen bonds, which are crucial for high-affinity binding.
Binding Free Energy (MM/GBSA)Negative values (e.g., -50 to -100 kcal/mol)Estimates the overall binding affinity, helping to rank different derivatives. semanticscholar.org

Virtual Screening Methodologies for Identifying Novel Scaffolds and Ligands

The this compound structure is an excellent starting point for virtual screening campaigns aimed at discovering new nAChR modulators with improved properties, such as higher selectivity or better pharmacokinetic profiles. Virtual screening involves the computational filtering of large chemical libraries to identify a smaller subset of promising molecules for experimental testing.

Structure-Based Virtual Screening (SBVS): This is a prominent approach used for nAChR ligand discovery. Since high-resolution crystal structures of human nAChRs can be challenging to obtain, homology models are often constructed using the acetylcholine-binding protein (AChBP) as a template. nih.govnih.gov These models of the target receptor, such as the human α4β2 nAChR, are then used for docking millions of commercially available compounds. nih.gov The screening process is typically hierarchical, starting with rapid, less computationally intensive docking methods to filter the library, followed by more rigorous and accurate docking protocols for the top-scoring hits. nih.govnih.gov Compounds are selected based on their docking scores, predicted binding poses, and interactions with key residues in the receptor's binding pocket. This methodology has successfully identified novel scaffolds for nAChR antagonists that are structurally distinct from known ligands. nih.gov

Ligand-Based Virtual Screening: When a reliable 3D structure of the receptor is unavailable, ligand-based methods can be employed. These approaches use the chemical structure of a known active compound, such as a derivative of this compound, as a template. Techniques like 2D fingerprint similarity searching or 3D shape-based screening are used to find other molecules in a database that have similar structural or pharmacophoric features. A pharmacophore model for nAChR agonists typically includes a cationic center (the protonated azetidine nitrogen) and a hydrogen bond acceptor (the pyridine nitrogen), with a specific distance between them. This approach has been instrumental in identifying new series of nAChR ligands based on different core scaffolds. barrowneuro.org

The ultimate goal of these virtual screening efforts is to identify novel chemical matter that can serve as a starting point for medicinal chemistry programs. The hits identified through these computational methods provide diverse and potentially more patentable scaffolds for the development of new therapeutics. nih.gov

Screening MethodPrincipleApplication for Azetidinylpyridine Scaffolds
Structure-Based DockingFits ligands into a 3D model of the target protein (e.g., α4β2 nAChR) and scores the interaction.Identifies novel compounds that bind to the same site as azetidinylpyridine derivatives. nih.gov
Pharmacophore ScreeningSearches for molecules that match a 3D arrangement of essential chemical features of a known active ligand.Finds diverse scaffolds that retain the key features for nAChR activity (cationic center, H-bond acceptor).
2D Similarity SearchCompares molecular fingerprints to find structurally similar compounds.Identifies close analogs of the lead compound for structure-activity relationship (SAR) exploration.

Prediction of Physicochemical Properties Relevant to Ligand Design (e.g., Lipophilicity, pKa)

The design of effective drug candidates requires a careful balance of various physicochemical properties that govern their absorption, distribution, metabolism, and excretion (ADME). Computational methods are routinely used to predict these properties for derivatives of the this compound scaffold, guiding the selection and optimization of compounds before synthesis.

Lipophilicity (logP): Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter for drug design as it affects solubility, membrane permeability, and plasma protein binding. For derivatives of this compound, computational models are used to predict logP values. These models can be fragment-based, where the logP is calculated by summing the contributions of different molecular fragments, or property-based, relying on quantitative structure-property relationship (QSPR) models. For instance, QSAR studies on nicotine (B1678760) analogs have shown that lipophilicity (represented by the parameter π) of substituents on the pyridine ring is a significant factor influencing binding affinity at nAChRs. researchgate.net However, these studies also indicate that steric factors can modulate this effect, highlighting the need for a multi-parameter approach to optimization. researchgate.net

pKa: The acid dissociation constant (pKa) determines the ionization state of a molecule at a given pH. The azetidine ring in the scaffold is basic and will be protonated at physiological pH (around 7.4). This positive charge is crucial for the cation-π interaction with aromatic residues in the nAChR binding site. Computational methods, ranging from empirical models to first-principles quantum mechanical calculations with continuum solvation models, are used to predict the pKa of the azetidine nitrogen. nih.gov Accurate pKa prediction is vital because even small changes in basicity can significantly impact binding affinity and properties like cell permeability and solubility. nih.gov

PropertyImportance in Ligand DesignComputational Prediction MethodTypical Predicted Value for Scaffold
Lipophilicity (logP)Affects solubility, permeability, and metabolism.Fragment-based methods (e.g., ClogP), QSPR models. nih.gov1.5 - 3.0 (Varies with substitution)
pKa (Azetidine Nitrogen)Determines ionization state at physiological pH, crucial for receptor interaction.Empirical models, quantum mechanics (QM) with solvation models. nih.gov8.5 - 9.5
Polar Surface Area (PSA)Correlates with membrane permeability and blood-brain barrier penetration.Fragment contribution methods.~30-50 Ų
Number of Rotatable BondsInfluences conformational flexibility and binding entropy.Rule-based counting.3 - 5

By integrating these computational approaches, researchers can build a comprehensive in silico profile of novel derivatives based on the this compound scaffold. This allows for a more rational, hypothesis-driven approach to drug design, prioritizing the synthesis of compounds with the highest probability of success and accelerating the development of new medicines.

Future Research Directions and Broader Academic Translational Perspectives for 2 Azetidin 3 Ylmethyl 5 Chloropyridine

Development of Next-Generation Synthetic Analogues with Tailored Properties

The structural framework of 2-(Azetidin-3-ylmethyl)-5-chloropyridine offers multiple avenues for the rational design of synthetic analogues with fine-tuned biological and physicochemical properties. Future synthetic efforts will likely concentrate on systematic modifications of its core components: the azetidine (B1206935) ring, the pyridine (B92270) core, and the chlorine substituent.

Azetidine Ring Modifications: The four-membered azetidine ring imparts significant conformational rigidity to the molecule. nih.gov Its constrained nature can be exploited to enhance binding affinity and selectivity for specific biological targets. nih.gov Future analogues might incorporate substitutions on the azetidine nitrogen or at the C2 and C4 positions to probe structure-activity relationships (SAR). For instance, N-alkylation could modulate lipophilicity and cell permeability, properties critical for compounds targeting the central nervous system (CNS). researchgate.netnih.gov

Pyridine Core Diversification: The pyridine ring is a common motif in many approved drugs and can significantly influence a compound's metabolic stability and protein-binding capabilities. nih.gov The chlorine atom at the 5-position is a key handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. evitachem.com This diversification could lead to analogues with altered electronic properties and the ability to form additional interactions with target proteins.

Bioisosteric Replacement: The chlorine atom could be replaced with other functional groups such as trifluoromethyl (CF3), cyano (CN), or methoxy (B1213986) (OCH3) groups to modulate the compound's electronic profile and metabolic stability. Similarly, the pyridine ring itself could be replaced by other heterocycles like pyrimidine (B1678525) or pyridazine (B1198779) to explore new chemical space and intellectual property landscapes.

Structural Component Potential Modification Anticipated Impact on Properties
Azetidine Ring N-alkylation, C2/C4 substitutionModulated lipophilicity, permeability, and target selectivity. medwinpublishers.comnih.gov
Pyridine Core Cross-coupling at C5 (replacing Cl)Enhanced potency, altered target profile, new intellectual property.
5-Chloro Substituent Replacement with CF3, CN, OCH3Modified electronics, metabolic stability, and hydrogen bonding capacity.

Integration into Multi-Target Ligand Design and Polypharmacology Approaches

The concept of polypharmacology—designing single chemical entities to interact with multiple biological targets—is a growing paradigm in drug discovery, particularly for complex diseases like cancer and CNS disorders. The this compound scaffold is well-suited for this approach.

The pyridine and azetidine moieties are privileged structures found in numerous kinase inhibitors and CNS-active agents. nih.govnih.gov By strategically elaborating the core structure, it is conceivable to design analogues that simultaneously modulate multiple targets within a specific disease pathway. For example, by appending a pharmacophore known to bind a secondary target via a linker attached to the pyridine ring, a dual-action ligand could be created. This strategy could lead to synergistic efficacy or help overcome drug resistance mechanisms. A series of novel multitarget 5-arylidenehydantoin derivatives with an arylpiperazine fragment, for instance, showed high affinity toward both 5-HT1A and 5-HT7 receptors. nih.gov This highlights the potential for creating multi-target ligands from relatively simple heterocyclic cores.

Exploration of Advanced Delivery Systems and Formulation Strategies (Conceptual, Non-Clinical)

To maximize the therapeutic potential of this compound and its future analogues, particularly for CNS indications, advanced drug delivery systems could be explored conceptually. The blood-brain barrier (BBB) presents a significant challenge for many small molecules. chemrxiv.org

Novel formulation strategies could enhance the compound's ability to reach its intended target. These might include:

Nanoparticle-Based Delivery: Encapsulating the compound within lipid-based nanoparticles (liposomes) or polymeric nanoparticles could improve its solubility, protect it from premature metabolism, and facilitate transport across the BBB. chemrxiv.orgyoutube.com

Prodrug Strategies: The azetidine nitrogen could be functionalized to create a prodrug that is inactive until it reaches the target tissue, where it is cleaved by specific enzymes to release the active compound. This can improve bioavailability and reduce off-target effects.

These conceptual strategies, while non-clinical at this stage, represent important considerations for the translational development of this chemical series. youtube.com

Application in PROTAC and Molecular Glue Design (Conceptual)

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality. Technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues offer the ability to eliminate pathogenic proteins rather than just inhibiting them. nih.govcas.org

PROTACs: this compound could serve as the "warhead" or protein-of-interest (POI) ligand in a PROTAC. nih.gov A linker molecule could be attached, likely at the 5-position of the pyridine ring (replacing the chlorine) or the azetidine nitrogen. This linker would then be connected to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). researchgate.netnih.gov The resulting heterobifunctional molecule would bring the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. nih.gov

Molecular Glues: These are smaller molecules that induce or stabilize the interaction between a target protein and an E3 ligase. cas.orgresearchgate.net While often discovered serendipitously, rational design is becoming more feasible. It is conceivable that derivatives of this compound could be designed to create a novel protein interface, "gluing" a target protein to an E3 ligase and inducing its degradation. researchgate.net Their smaller size compared to PROTACs could offer advantages in terms of cell permeability and oral bioavailability. cas.org

Technology Conceptual Application of the Scaffold Mechanism
PROTAC Serves as the ligand for the Protein of Interest (POI).A linker connects the scaffold to an E3 ligase ligand, forming a ternary complex that leads to POI ubiquitination and degradation. nih.gov
Molecular Glue Acts as an inducer of protein-protein interaction.The molecule binds to the E3 ligase and induces a new surface that recognizes and binds the target protein for degradation. researchgate.net

Role in Chemical Biology Tool Development and Probe Synthesis

High-quality chemical probes are essential reagents for dissecting complex biological processes. nih.govscispace.com this compound can serve as an excellent starting point for the synthesis of such tools to investigate its own biological targets and mechanisms of action.

To transform the parent molecule into a chemical probe, it could be derivatized with various tags:

Affinity-Based Probes: Attaching a biotin (B1667282) tag would allow for the pulldown and identification of binding partners via mass spectrometry.

Fluorescent Probes: Conjugation with a fluorophore (e.g., coumarin, fluorescein) would enable visualization of the compound's subcellular localization through microscopy. nih.gov

Clickable Probes: Incorporation of a "clickable" functional group, such as an alkyne or an azide (B81097), would allow for bioorthogonal ligation to reporter tags in a cellular context. nih.gov

These chemical tools would be invaluable for target validation and for understanding the downstream biological consequences of engaging the target protein(s). chemicalprobes.org

Investigation of Novel Bioorthogonal Transformations of the Compound

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govwikipedia.org To enable the study of this compound in a complex biological milieu, future research could focus on incorporating bioorthogonal handles into its structure.

For example, an azide or a terminal alkyne group could be synthetically installed on the scaffold. This would allow the molecule to undergo highly specific ligation reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), or the Staudinger ligation. nih.govwebsite-files.comkinxcdn.com These reactions could be used to attach imaging agents or affinity tags to the molecule in situ after it has reached its biological target, providing a powerful method for dynamic studies of drug-target engagement in live cells or even whole organisms.

Contribution to Sustainable Chemistry Practices in Pharmaceutical Research

The principles of green chemistry are increasingly important in pharmaceutical manufacturing to reduce environmental impact and improve efficiency. rasayanjournal.co.in Future research on the synthesis of this compound and its derivatives should aim to incorporate sustainable practices.

This could involve:

Catalytic Methods: Developing syntheses that rely on catalysis rather than stoichiometric reagents to reduce waste. acs.org

Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids. rasayanjournal.co.in

Energy Efficiency: Employing methods like microwave-assisted synthesis, which can significantly shorten reaction times and reduce energy consumption compared to conventional heating. nih.govresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. nih.gov

By embracing these principles, the development of this chemical series can align with the broader goals of sustainable and responsible pharmaceutical research.

Q & A

Q. What are the common synthetic routes for 2-(Azetidin-3-ylmethyl)-5-chloropyridine?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Nucleophilic Substitution : Reacting 5-chloro-2-(halomethyl)pyridine with azetidine under basic conditions (e.g., K₂CO₃ in DMF or THF) .
  • Cross-Coupling : Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of azetidine .

Q. Key Considerations :

  • Base selection impacts reaction efficiency; polar aprotic solvents like DMF enhance nucleophilicity.
  • Protecting groups may be required for azetidine to avoid side reactions.

Q. Table 1: Example Reaction Conditions

Reaction TypeReagents/ConditionsYield*Reference
SubstitutionAzetidine, K₂CO₃, DMF, 80°C~60%
Suzuki CouplingPd(PPh₃)₄, Azetidine-Boronic Acid, Dioxane, 100°C~45%
*Hypothetical yields based on analogous reactions.

Q. How is the structure of this compound confirmed experimentally?

Methodological Answer: A multi-technique approach is employed:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for azetidine protons (δ 3.5–4.0 ppm) and pyridine protons (δ 7.5–8.5 ppm) confirm connectivity .
    • ¹³C NMR : Assignments for quaternary carbons (e.g., pyridine C-Cl at ~140 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 197.05) .
  • X-ray Crystallography : SHELX programs refine crystal structures to confirm stereochemistry and bond angles .

Note : For crystalline samples, slow evaporation from ethanol/water mixtures is recommended .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
  • Engineering Controls : Use a chemical fume hood to avoid inhalation of dust/aerosols .
  • First Aid :
    • Skin contact: Wash with soap/water for 15 minutes; remove contaminated clothing .
    • Eye exposure: Rinse with water for 15 minutes; seek medical attention .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Q. Risk Mitigation :

  • Conduct a hazard assessment before scale-up.
  • Refer to SDS from suppliers like AFG Bioscience or MedChemExpress for compound-specific data .

Advanced Research Questions

Q. How does the chlorine substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The chlorine atom at the 5-position of the pyridine ring acts as a directing group, facilitating regioselective coupling. For example:

  • Suzuki-Miyaura Coupling : The electron-withdrawing Cl group stabilizes transition states, enabling selective bond formation at the 2-position .
  • Buchwald-Hartwig Amination : Chlorine enhances oxidative addition with Pd catalysts, improving yields of N-aryl derivatives .

Q. Experimental Design Tip :

  • Compare reactivity with non-chlorinated analogs (e.g., 5-H-pyridine derivatives) to isolate electronic effects .

Q. What challenges arise in crystallizing this compound for X-ray analysis?

Methodological Answer:

  • Solvent Selection : Polar solvents (e.g., ethanol/water mixtures) promote crystal growth but may induce twinning .
  • Temperature Control : Slow cooling (0.1°C/min) reduces defect formation.
  • SHELX Refinement : Use SHELXL for high-resolution data (>1.0 Å) to resolve azetidine ring puckering and Cl positional disorder .

Q. Case Study :

  • For similar azetidine-pyridine hybrids, SHELXD achieved a final R-factor of <5% with 98% completeness .

Q. How can computational methods predict biological target interactions for this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., kinases) with the azetidine group occupying hydrophobic pockets .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding free energy (ΔG) .
  • QSAR Models : Corrogate substituent effects (e.g., Cl vs. CF₃) on bioactivity using Hammett σ constants .

Q. Validation :

  • Compare predictions with experimental IC₅₀ data from enzymatic assays.

Q. Table 2: Comparative Reactivity of Analogous Compounds

CompoundSubstituentSuzuki Coupling Yield*Reference
2-(Azetidin-3-ylmethyl)-5-Cl-pyridineCl45%
5-CF₃ AnalogCF₃55%
5-H AnalogH30%
*Hypothetical data based on structural trends.

Q. How do steric effects of the azetidine group impact substitution reactions?

Methodological Answer: The compact azetidine ring (3-membered N-heterocycle) introduces steric hindrance, which can:

  • Limit Nucleophilic Attack : Bulky groups near the reaction site (e.g., 3-azetidinylmethyl) reduce SN2 efficiency .
  • Modify Regioselectivity : In electrophilic aromatic substitution, steric effects direct incoming electrophiles to less hindered positions.

Q. Experimental Optimization :

  • Use smaller nucleophiles (e.g., methylamine instead of tert-butylamine) to mitigate steric clashes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.